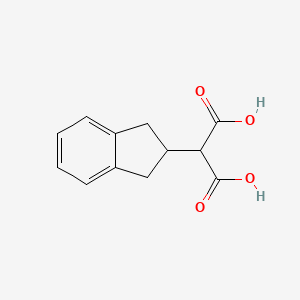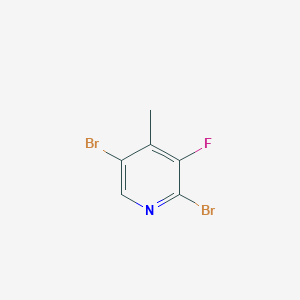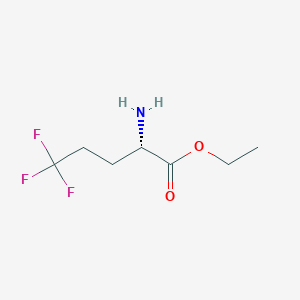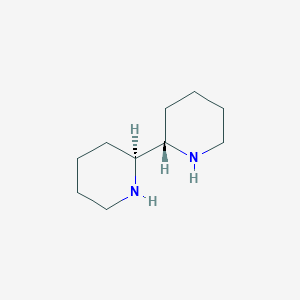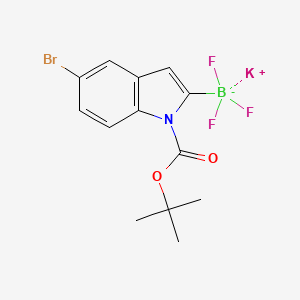
Potassium (5-bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (5-bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate is a chemical compound that belongs to the class of boron-containing heterocycles. This compound is of significant interest in organic synthesis due to its unique structural features and reactivity. It is commonly used as a building block in the synthesis of various biologically active molecules and pharmaceuticals.
Métodos De Preparación
The synthesis of Potassium (5-bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5-bromo-1H-indole.
Protection: The indole nitrogen is protected using tert-butoxycarbonyl (Boc) to form 5-bromo-1-(tert-butoxycarbonyl)-1H-indole.
Borylation: The protected indole is then subjected to borylation using a suitable boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst to form the corresponding boronic ester.
Conversion to Trifluoroborate: The boronic ester is then converted to the trifluoroborate salt using potassium trifluoroborate under appropriate conditions.
Análisis De Reacciones Químicas
Potassium (5-bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form carbon-carbon bonds. Common reagents include palladium catalysts and bases such as potassium carbonate.
Oxidation: The compound can be oxidized to form the corresponding boronic acid or other oxidized derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted indole derivatives.
Aplicaciones Científicas De Investigación
Potassium (5-bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate has several scientific research applications:
Organic Synthesis: It is used as a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: The compound is employed in the development of new drugs and therapeutic agents due to its ability to form stable carbon-boron bonds.
Material Science: It is used in the synthesis of advanced materials with unique properties, such as boron-containing polymers and catalysts.
Mecanismo De Acción
The mechanism of action of Potassium (5-bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate involves its ability to participate in various chemical reactions, particularly cross-coupling reactions. The trifluoroborate group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. The presence of the bromine atom allows for further functionalization through substitution reactions.
Comparación Con Compuestos Similares
Potassium (5-bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate can be compared with other boron-containing compounds, such as:
Potassium (5-bromo-1H-indol-2-yl)trifluoroborate: Lacks the tert-butoxycarbonyl protection, making it less stable in certain reactions.
Potassium (5-chloro-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Potassium (5-bromo-1-(methoxycarbonyl)-1H-indol-2-yl)trifluoroborate: Contains a methoxycarbonyl group instead of tert-butoxycarbonyl, affecting its reactivity and stability.
Propiedades
Fórmula molecular |
C13H13BBrF3KNO2 |
|---|---|
Peso molecular |
402.06 g/mol |
Nombre IUPAC |
potassium;[5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]-trifluoroboranuide |
InChI |
InChI=1S/C13H13BBrF3NO2.K/c1-13(2,3)21-12(20)19-10-5-4-9(15)6-8(10)7-11(19)14(16,17)18;/h4-7H,1-3H3;/q-1;+1 |
Clave InChI |
RYQAFJSYDXYCBO-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)Br)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




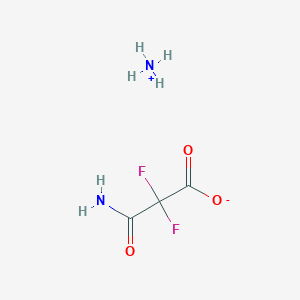
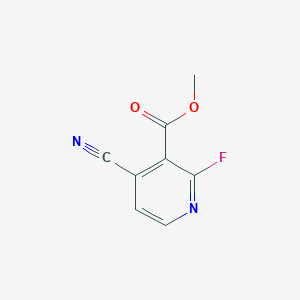
![2-(2-Methyl-1H-benzo[d]imidazol-4-yl)ethanamine](/img/structure/B12832687.png)
![3-Ethyl-2-(5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)penta-1,3-dien-1-yl)benzo[d]thiazol-3-ium chloride](/img/structure/B12832691.png)
